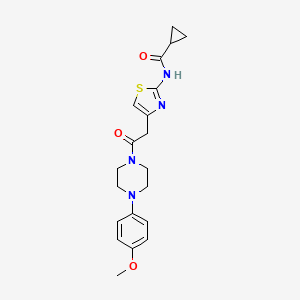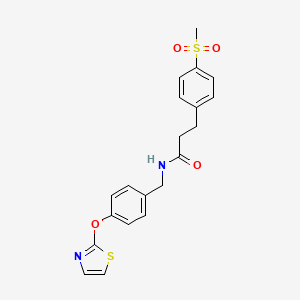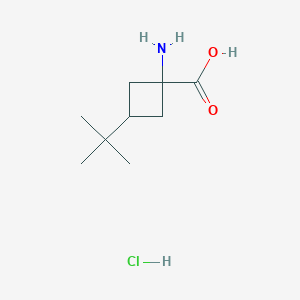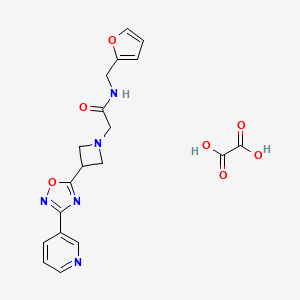![molecular formula C17H11ClN6O2S B2894430 3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 941991-53-3](/img/structure/B2894430.png)
3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and nitrophenyl groups. The exact methods would depend on the specific reactions used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating chlorophenyl group. It could potentially undergo a variety of reactions, including nucleophilic substitutions or electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
Research has been dedicated to the synthesis and characterization of triazolopyrimidine derivatives due to their potential in medicinal chemistry. For instance, studies have shown the creation of novel triazolopyrimidine derivatives with potential antimicrobial activities. These compounds are synthesized through heteroaromatization and can be analyzed for their structural properties and potential as antimicrobial agents (El-Agrody et al., 2001). Similarly, the structural and spectroscopic characterization of pyrimidine derivatives incorporating the triazolopyrimidine ring has been reported, providing insights into their molecular geometries and potential interactions in biological systems (Lahmidi et al., 2019).
Biological Activity
The search for new therapeutic agents has led to the evaluation of triazolopyrimidine derivatives for their biological activities. Some derivatives have been identified as potential serotonin 5-HT6 receptor antagonists, suggesting their applicability in neurological disorders. These compounds have been assessed for their receptor binding affinity and ability to inhibit serotonin-induced responses, demonstrating significant selectivity and potency as 5-HT6 receptor ligands (Ivachtchenko et al., 2010). Moreover, the antitumor activities of substituted triazolopyrimidines have been investigated, with some showing inhibitory effects on cancer cell growth, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2009).
Chemical Properties and Interactions
The study of chemical properties and interactions of triazolopyrimidine derivatives extends to their crystal structures and hydrogen-bonding behaviors. For example, the molecular structure of certain triazolopyrimidine derivatives has been reported in different crystal environments, highlighting their potential biological activity and the importance of hydrogen-bonding and π-π stacking interactions in their supramolecular architectures (Canfora et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O2S/c18-12-2-1-3-14(8-12)23-16-15(21-22-23)17(20-10-19-16)27-9-11-4-6-13(7-5-11)24(25)26/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEZCOLZFWNOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)

![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2894354.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2894355.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)


![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)


